REACTION_CXSMILES
|
Br[CH:2]1[CH:7]2[CH:8]([OH:13])[CH:9]([OH:12])[CH:10]([OH:11])[C:3]1([CH2:15][OH:16])[O:4][C:5](=[O:14])[NH:6]2.[H][H]>O.[Pd]>[OH:13][CH:8]1[CH:9]([OH:12])[CH:10]([OH:11])[C:3]2([CH2:15][OH:16])[CH2:2][CH:7]1[NH:6][C:5](=[O:14])[O:4]2
|
Name
|
9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1C2(OC(NC1C(C(C2O)O)O)=O)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the solution
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
by adding a saturated aqueous solution of sodium hydrogen carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a column of 250 ml of MCI Gel CHP 20P (produced by Mitsubishi Chemical Ind., Ltd., Japan)
|
Type
|
WASH
|
Details
|
followed by elution with water
|
Type
|
CUSTOM
|
Details
|
The eluate is chromatographed on a column of activated carbon (250 ml)
|
Type
|
WASH
|
Details
|
the column is washed with water
|
Type
|
WASH
|
Details
|
followed by elution with a water-methanol gradient
|
Type
|
ADDITION
|
Details
|
The eluate containing the objective compound
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure, and methanol
|
Type
|
ADDITION
|
Details
|
is added to the residue, which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C2NC(OC(C(C1O)O)(C2)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |